Bim-BLK-A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bim-BLK-A efficiently blocks Bim-induced apoptosis after Bax is activated on the mitochondria. The cellular target of this small molecule was identified to be the succinate dehydrogenase subunit B (SDHB) protein of complex II of the mitochondrial electron transfer chain (ETC). The molecule protects the integrity of the ETC and allows treated cells to continue to proliferate after apoptosis induction.

Aplicaciones Científicas De Investigación

Proapoptotic BH3-Only Bcl-2 Family Member Bik/Blk/Nbk Expression and Function

Bik, also known as Blk or Nbk, is a member of the BH3-only protein family, essential for initiating programmed cell death and stress-induced apoptosis. It's widely expressed in the hematopoietic compartment and in endothelial cells of the venous lineage. However, its function seems redundant for programmed cell death in these cells, as its absence doesn't protect hematopoietic cells from apoptosis induced by cytokine withdrawal or other cytotoxic stimuli. This indicates that Bik's function in programmed cell death overlaps with other BH3-only proteins (Coultas et al., 2004).

Regulation of Mitochondrion-Dependent Apoptosis

Hierarchical Regulation of Mitochondrion-Dependent Apoptosis

Bim and PUMA, similar to truncated BID (tBID), can directly activate BAX–BAK to release cytochrome c, indicating a key role in the intrinsic pathway of apoptosis. Anti-apoptotic members like BCL-2, BCL-XL, MCL-1 sequester these 'activator' BH3-only molecules, preventing BAX–BAK activation. Intriguingly, Bim's function overlaps with that of BIK/BLK, suggesting a complex interplay among these proteins in regulating apoptosis (Kim et al., 2006).

Role in Obesity-Related Hepatic Dysfunction

JNK Activation of BIM in Obesity-Related Hepatic Dysfunction

In the context of obesity, fat accumulation in the liver increases JNK-dependent expression of BIM, a BCL-2 interacting mediator of cell death. This study shows that BIM is a crucial regulator of liver dysfunction in obesity. BIM deficiency led to lower hepatic lipid content, improved insulin signaling, and overall better global glucose metabolism. This positions BIM, and possibly BIK/BLK by extension, as potential therapeutic targets for restoring hepatocyte function in obesity-related conditions (Litwak et al., 2017).

BIM Interaction with Pro-Survival Bcl-2 Proteins

BIM and Pro-Survival Bcl-2 Proteins Interplay

BIM, a pro-apoptotic member of the Bcl-2 family, undergoes alternate splicing to give rise to different protein variants (BimS, BimL, and BimEL) with distinct roles in promoting cell death. These variants interact differently with other proteins, contributing to the regulation of apoptosis. The interaction between BIM (and potentially BIK/BLK) and pro-survival Bcl-2 proteins is critical and is regulated by ERK1/2-dependent phosphorylation, highlighting a complex regulatory mechanism of apoptosis (Ewings et al., 2007).

Novel Isoforms of BIM and Direct Activation of Bax

Novel Isoforms of BIM and Direct Activation of Bax

New splice variants of BIM have been identified, including a small isoform, BimAD, which strongly induces apoptosis in various human cell lines. Both BimAD and BimS can heterodimerize with both death antagonists (Bcl-2 and Bcl-XL) and death agonists (Bax). This suggests that BIM, and potentially BIK/BLK, can regulate apoptosis directly through the Bax-mediated cell death pathway, independent of interaction with antiapoptotic Bcl-2 family members. This finding expands our understanding of the mechanisms through which these proteins influence apoptosis (Marani et al., 2002).

Propiedades

Nombre del producto |

Bim-BLK-A |

|---|---|

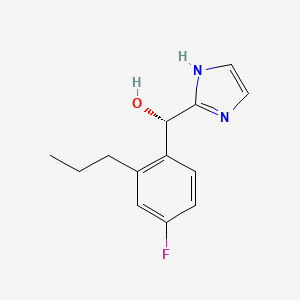

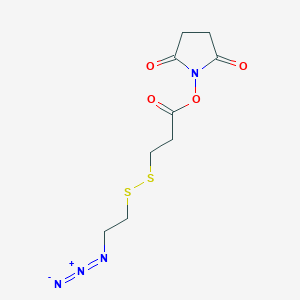

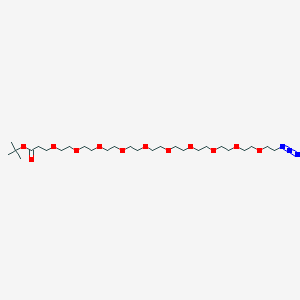

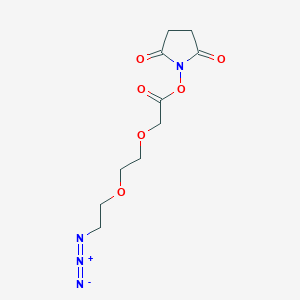

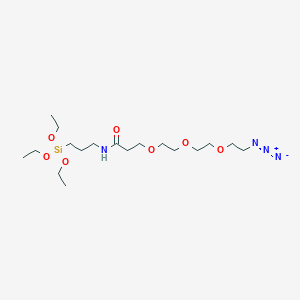

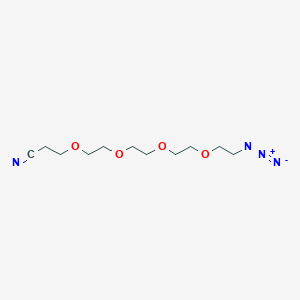

Fórmula molecular |

C20H18F3N3O5S |

Peso molecular |

469.44 |

Nombre IUPAC |

1-(3,4-Dimethoxy-benzyl)-5-(2-methanesulfonyl-6-trifluoromethyl-pyrimidin-4-yl)-1H-pyridin-2-one |

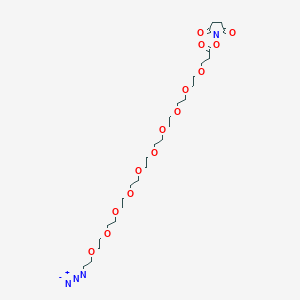

InChI |

InChI=1S/C20H18F3N3O5S/c1-30-15-6-4-12(8-16(15)31-2)10-26-11-13(5-7-18(26)27)14-9-17(20(21,22)23)25-19(24-14)32(3,28)29/h4-9,11H,10H2,1-3H3 |

Clave InChI |

RGZKCDYNLOHIOC-UHFFFAOYSA-N |

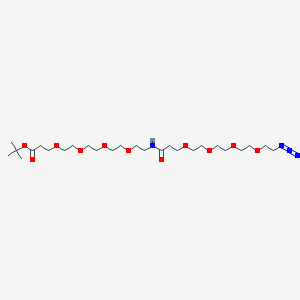

SMILES |

O=C1C=CC(C2=NC(S(=O)(C)=O)=NC(C(F)(F)F)=C2)=CN1CC3=CC=C(OC)C(OC)=C3 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Bim-BLK-A; Bim BLK A; BimBLKA; Bim Blocker A; Compound A; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dihydro-1'H-[2,3'-biindole]-1-carbaldehyde](/img/structure/B1192222.png)